molecular formula C11H12ClNO B14875880 4-(2-Chlorophenyl)piperidin-2-one

4-(2-Chlorophenyl)piperidin-2-one

Cat. No.: B14875880
M. Wt: 209.67 g/mol
InChI Key: MJKXDWSLNQKDCV-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)piperidin-2-one is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its structural similarity to various pharmacologically active molecules and is often used as an intermediate in the synthesis of more complex chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)piperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an organic solvent like ethanol or methanol, to facilitate the formation of the piperidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is a precursor in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    4-Piperidone: Another piperidine derivative with a similar structure but different functional groups.

    1-(4-Nitrophenyl)piperidin-2-one: A compound with a nitro group instead of a chloro group on the aromatic ring.

    Piperidine: The parent compound of the piperidine family, lacking the chlorophenyl and ketone functionalities.

Uniqueness: 4-(2-Chlorophenyl)piperidin-2-one is unique due to the presence of both the chlorophenyl group and the ketone functionality, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various complex molecules with potential therapeutic applications.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

4-(2-chlorophenyl)piperidin-2-one

InChI

InChI=1S/C11H12ClNO/c12-10-4-2-1-3-9(10)8-5-6-13-11(14)7-8/h1-4,8H,5-7H2,(H,13,14)

InChI Key

MJKXDWSLNQKDCV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1C2=CC=CC=C2Cl

Origin of Product

United States

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